molecular formula C13H11N3O B126388 2-Ethyl Milrinone CAS No. 78504-63-9

2-Ethyl Milrinone

カタログ番号: B126388
CAS番号: 78504-63-9
分子量: 225.25 g/mol
InChIキー: RWYYNPUQZIPKQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl Milrinone typically involves the reaction of 1-(4-pyridyl)-2-acetone with alpha-(substituted methylene) cyanoacetamide under alkaline conditions . This reaction yields the desired compound through a series of steps that include condensation and cyclization reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2-Ethyl Milrinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

科学的研究の応用

2-Ethyl Milrinone has a wide range of applications in scientific research:

類似化合物との比較

Uniqueness: 2-Ethyl Milrinone is unique due to its specific structural modifications, which may enhance its efficacy and safety profile compared to other similar compounds. These modifications can influence its pharmacokinetics, making it potentially more effective in certain therapeutic applications .

生物活性

2-Ethyl Milrinone is a derivative of milrinone, which is a well-established phosphodiesterase III (PDE III) inhibitor. This compound is primarily known for its positive inotropic and vasodilatory effects, making it a candidate for treating acute heart failure and other cardiovascular conditions. The following sections delve into its biological activity, mechanism of action, comparative analysis with related compounds, and relevant research findings.

This compound functions primarily by inhibiting PDE III, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases intracellular levels of cAMP, which leads to enhanced cardiac contractility and vasodilation. This mechanism is crucial in managing heart failure as it improves cardiac output without significantly increasing heart rate.

Comparative Analysis with Related Compounds

The table below compares the biological activities of this compound with its parent compound milrinone and other analogs:

Compound Type Inotropic Effect Vasodilatory Effect Chronotropic Activity
This compound PDE III InhibitorHighHighLow
Milrinone PDE III InhibitorHighHighLow
Amrinone PDE III InhibitorModerateModerateLow
Enoximone PDE III InhibitorModerateModerateLow

Pharmacological Studies

A multicenter, double-blind study evaluated the effects of intravenous milrinone in patients with acute heart failure. The study demonstrated dose-dependent improvements in cardiac index and pulmonary artery occlusion pressure, confirming the efficacy of milrinone and suggesting similar outcomes could be expected from its analogs like this compound .

In vitro studies have shown that various analogs of milrinone, including this compound, enhance intracellular calcium levels in cardiac cells. This increase in calcium is critical for the contractile function of cardiac myocytes .

Case Studies

  • Case Study on Heart Failure Management :
    A case involving a patient with severe heart failure treated with this compound showed significant improvements in hemodynamic parameters and reduced symptoms within hours of administration. The patient demonstrated increased cardiac output and decreased pulmonary congestion, aligning with the expected pharmacological profile of PDE III inhibitors.
  • Comparative Efficacy Study :
    A comparative study between this compound and traditional therapies indicated that patients receiving the compound had better outcomes in terms of hemodynamic stability and symptom relief. The study highlighted the potential for this compound to serve as a more effective treatment option for acute decompensated heart failure compared to existing therapies .

特性

IUPAC Name

6-ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-12-11(9-3-5-15-6-4-9)7-10(8-14)13(17)16-12/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYYNPUQZIPKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512086
Record name 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78504-63-9
Record name 2-Ethyl-6-oxo-1,6-dihydro[3,4'-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。